![molecular formula C17H12Br3NO4S B2950356 5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 1428150-84-8](/img/structure/B2950356.png)
5,7-Dibromoquinolin-8-yl 5-bromo-2-ethoxybenzene-1-sulfonate
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Overview
Description
5,7-Dibromo-8-hydroxyquinoline is a member of quinolines and an organohalogen compound . It’s a versatile material used extensively in scientific research. Its unique structure enables diverse applications, ranging from drug discovery to material synthesis.
Synthesis Analysis
The manufacturing process of 5,7-dibromo-8-quinolinol involves a suspension of 14.5 g of 8-hydroxyquinoline in 400 ml of water. A solution of 32.3 g bromine and 30 g 8% aqueous hydrobromide in 30 ml water is added dropwise to this suspension .Molecular Structure Analysis
The molecular formula of 5,7-dibromo-8-hydroxyquinoline is C9H5Br2NO . The crystal structure of this compound has been redetermined at 200 K, providing an analysis of intermolecular forces .Physical And Chemical Properties Analysis
5,7-Dibromo-8-hydroxyquinoline is a powder or lumpy solid with a melting point between 196.0-205.0°C. It appears white to cream to pale brown in color .properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-bromo-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br3NO4S/c1-2-24-14-6-5-10(18)8-15(14)26(22,23)25-17-13(20)9-12(19)11-4-3-7-21-16(11)17/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYLJKHXURRPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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